Cas no 2229401-96-9 (4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid)

4,4-Difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid is a fluorinated pyrrole derivative with applications in pharmaceutical and agrochemical research. The difluoro substitution at the 4-position enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The 1-methylpyrrole moiety contributes to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its carboxylic acid functionality allows for further derivatization, enabling versatile synthetic utility. This compound is characterized by its high purity and consistent performance, ensuring reliability in research applications. Its structural features make it suitable for probing structure-activity relationships in medicinal chemistry.
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid structure
2229401-96-9 structure
Product name:4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
CAS No:2229401-96-9
MF:C9H11F2NO2
Molecular Weight:203.18594956398
CID:6593317
PubChem ID:165835741

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
    • EN300-1945402
    • 2229401-96-9
    • インチ: 1S/C9H11F2NO2/c1-12-4-2-3-7(12)6(9(10)11)5-8(13)14/h2-4,6,9H,5H2,1H3,(H,13,14)
    • InChIKey: QSGLFKFSUCFTFS-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)C1=CC=CN1C)F

計算された属性

  • 精确分子量: 203.07578492g/mol
  • 同位素质量: 203.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • XLogP3: 1.1

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1945402-0.5g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
0.5g
$1426.0 2023-09-17
Enamine
EN300-1945402-5.0g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
5g
$4309.0 2023-05-31
Enamine
EN300-1945402-0.05g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
0.05g
$1247.0 2023-09-17
Enamine
EN300-1945402-10.0g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
10g
$6390.0 2023-05-31
Enamine
EN300-1945402-2.5g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
2.5g
$2912.0 2023-09-17
Enamine
EN300-1945402-0.1g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
0.1g
$1307.0 2023-09-17
Enamine
EN300-1945402-0.25g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
0.25g
$1366.0 2023-09-17
Enamine
EN300-1945402-1.0g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
1g
$1485.0 2023-05-31
Enamine
EN300-1945402-5g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
5g
$4309.0 2023-09-17
Enamine
EN300-1945402-10g
4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid
2229401-96-9
10g
$6390.0 2023-09-17

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid 関連文献

4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acidに関する追加情報

Introduction to 4,4-Difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic Acid (CAS No. 2229401-96-9)

4,4-Difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid (CAS No. 2229401-96-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro and pyrrole moieties, which contribute to its potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties: 4,4-Difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid is a white crystalline solid with a molecular formula of C10H13F2N1O2. The molecular weight of this compound is approximately 215.21 g/mol. The presence of the difluoro group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. Additionally, the pyrrole ring contributes to the compound's aromaticity and potential for forming hydrogen bonds, which are crucial for its interactions with biological targets.

Synthesis Methods: The synthesis of 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid has been explored through various routes. One common method involves the reaction of 4,4-difluorobutanoic acid with 1-methylpyrrole in the presence of a suitable coupling reagent. Another approach involves the use of organometallic reagents to introduce the difluoro group onto a pre-existing butanoic acid derivative. Recent advancements in synthetic chemistry have also led to more efficient and environmentally friendly methods for producing this compound, such as catalytic processes using transition metals.

Biological Activities: 4,4-Difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid has shown promising biological activities in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders. Additionally, the compound has exhibited anti-inflammatory properties in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases. Recent research has also explored its effects on cell signaling pathways and its ability to modulate gene expression.

Clinical Applications: The therapeutic potential of 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid is currently under investigation in various clinical trials. Early-stage trials have shown promising results in terms of safety and efficacy. For example, preliminary studies have indicated that the compound can effectively reduce inflammation in patients with chronic inflammatory conditions without significant adverse effects. Further clinical trials are ongoing to evaluate its long-term safety and efficacy in larger patient populations.

Mechanism of Action: The mechanism of action of 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound may modulate the activity of transcription factors like NF-kB and AP-1, which are key regulators of inflammatory gene expression. Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

Potential Therapeutic Applications: Given its diverse biological activities, 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid has several potential therapeutic applications. It is being investigated for use in treating conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and other chronic inflammatory disorders. Additionally, its ability to modulate metabolic pathways makes it a candidate for treating metabolic syndromes like obesity and type 2 diabetes. Preclinical studies have also suggested that the compound may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases.

Safety and Toxicology: The safety profile of 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid has been evaluated through various preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, as with any new drug candidate, further safety assessments are necessary to ensure its long-term safety in human use. Ongoing clinical trials will provide more comprehensive data on its safety profile.

FUTURE DIRECTIONS AND CONCLUSIONS: The future of 4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid looks promising as researchers continue to uncover its potential therapeutic applications and mechanisms of action. Further studies are needed to optimize its pharmacological properties and develop effective formulations for clinical use. Collaboration between chemists, biologists, and clinicians will be crucial in advancing this compound from bench to bedside. As research progresses, it is likely that new insights into the role of this compound in various biological processes will emerge, paving the way for innovative treatments for a range of diseases.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue